2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
CAS No.: 1327242-20-5
Cat. No.: VC6466606
Molecular Formula: C19H15ClN6O2S
Molecular Weight: 426.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327242-20-5 |
|---|---|
| Molecular Formula | C19H15ClN6O2S |
| Molecular Weight | 426.88 |
| IUPAC Name | 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H15ClN6O2S/c20-13-6-7-15(21-9-13)24-19-23-14(11-29-19)8-16(27)22-10-17-25-18(26-28-17)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,22,27)(H,21,23,24) |
| Standard InChI Key | RQBZMNVBYVJWBN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, reflects its polycyclic architecture. Key structural components include:
-
A thiazole ring substituted with a 5-chloropyridin-2-ylamino group at position 2.
-
An acetamide linker bridging the thiazole moiety to a 3-phenyl-1,2,4-oxadiazole methyl group.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1327242-20-5 |
| Molecular Formula | C₁₉H₁₅ClN₆O₂S |
| Molecular Weight | 426.88 g/mol |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
| InChIKey | RQBZMNVBYVJWBN-UHFFFAOYSA-N |
The presence of electron-withdrawing (chlorine) and electron-donating (amine, oxadiazole) groups creates a polarized framework conducive to intermolecular interactions.
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of this compound involves sequential functionalization of core heterocycles:
-
Thiazole Formation: Condensation of 5-chloropyridin-2-amine with a bromoacetylthiazole intermediate under basic conditions.
-
Acetamide Coupling: Reaction of the thiazole-carboxylic acid derivative with 3-phenyl-1,2,4-oxadiazol-5-ylmethanamine using coupling agents like HATU or EDCI.
-
Purification: Chromatographic isolation under inert atmospheres to prevent oxidative degradation.
Critical reagents include thionyl chloride (for acid activation) and pyridine (as a base). Yields are optimized by controlling temperatures between 0–5°C during amide bond formation.
Mechanistic Insights and Biological Interactions
Putative Targets and Selectivity
While direct target data for this compound remain unpublished, structural analogs suggest potential interactions with:
-
Kinase Enzymes: The thiazole and oxadiazole motifs are prevalent in CDK4/6 inhibitors (e.g., palbociclib analogs), where they coordinate with ATP-binding pockets via hydrogen bonding .
-
Microbial Targets: Chloropyridine derivatives exhibit antimicrobial activity by disrupting DNA gyrase or cell wall synthesis.
SAR Considerations
-
Thiazole Modifications: Substitution at the thiazole C2 position (e.g., cyclopentylamino groups) enhances kinase binding affinity by 3–5 fold, as observed in CDK4/6 inhibitors .
-
Oxadiazole Role: The 3-phenyl-1,2,4-oxadiazole group improves metabolic stability by resisting cytochrome P450-mediated oxidation.
Challenges and Future Directions
Solubility and Bioavailability
Current limitations include poor aqueous solubility (logP ≈ 3.8), necessitating prodrug strategies or nanocarrier systems for oral delivery.
Target Deconvolution
High-throughput screening and proteomic profiling are required to identify precise molecular targets. Fragment-based drug design could optimize selectivity against off-target kinases (e.g., CDK2, CDK9) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume